Home > Products > Screening Compounds P28086 > Thalidomide-O-acetamido-C4-acid
Thalidomide-O-acetamido-C4-acid -

Thalidomide-O-acetamido-C4-acid

Catalog Number: EVT-15635845
CAS Number:
Molecular Formula: C20H21N3O8
Molecular Weight: 431.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-O-acetamido-C4-acid is a synthetic compound derived from thalidomide, which has gained attention for its role as a Cereblon E3 ligase modulator. This compound is part of a broader class of immunomodulatory drugs known as immunomodulatory imide drugs, or IMiDs, and is primarily utilized in research contexts related to targeted protein degradation and cancer therapies. The compound's structure incorporates an acetamido group and a C4 alkyl chain, enhancing its reactivity and potential applications in medicinal chemistry.

Source and Classification

Thalidomide-O-acetamido-C4-acid is classified under the chemical category of Cereblon E3 ligase modulators, which are characterized by their ability to interact with the cereblon protein to influence protein degradation pathways. This compound is often used in the synthesis of other bioactive molecules and has been linked to various therapeutic applications, particularly in oncology and immunology.

The compound's chemical formula is C19H22N4O6C_{19}H_{22}N_{4}O_{6} with a molecular weight of approximately 402.4 g/mol . Its CAS number is 1799711-24-2, which facilitates its identification in chemical databases .

Synthesis Analysis

Methods and Technical Details

The synthesis of Thalidomide-O-acetamido-C4-acid typically involves several key steps:

  1. Formation of Thalidomide Derivative: The initial step involves reacting thalidomide with acetic anhydride to produce an acetamido derivative.
  2. Bromination: The acetamido derivative undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce bromine at specific sites on the molecule.
  3. Linker Attachment: The brominated product is then coupled with a linker molecule to form the final Thalidomide-O-acetamido-C4-acid compound.

These synthetic routes are optimized for efficiency and yield, often employing techniques such as chromatography for purification.

Molecular Structure Analysis

Structure and Data

The molecular structure of Thalidomide-O-acetamido-C4-acid features a glutarimide ring fused with a phthaloyl moiety, characteristic of thalidomide derivatives. The presence of the acetamido group enhances its solubility and reactivity.

Key structural data includes:

  • Molecular Formula: C19H22N4O6C_{19}H_{22}N_{4}O_{6}
  • Molecular Weight: 402.4 g/mol
  • InChI Key: CPMVDDVEZUNCJN-UHFFFAOYSA-N .
Chemical Reactions Analysis

Reactions and Technical Details

Thalidomide-O-acetamido-C4-acid participates in various chemical reactions, particularly in the context of targeted protein degradation technologies like PROTAC (proteolysis-targeting chimeras). The compound's ability to form ternary complexes with target proteins and E3 ligases is crucial for its function.

The reactions typically involve:

  • Conjugation Reactions: These reactions enable the attachment of various functional groups or linkers that enhance the compound's efficacy.
  • Degradation Pathways: The interaction with cereblon leads to ubiquitination and subsequent degradation of target proteins, facilitating therapeutic effects against certain cancers .
Mechanism of Action

Process and Data

The mechanism of action for Thalidomide-O-acetamido-C4-acid revolves around its role as a Cereblon E3 ligase modulator. By binding to cereblon, it alters the substrate specificity of the E3 ligase complex, leading to the ubiquitination and degradation of specific target proteins involved in cancer progression and immune response modulation.

This mechanism has been linked to:

  • Inhibition of Tumor Necrosis Factor Alpha (TNF-α): This action contributes to its anti-inflammatory properties.
  • Regulation of Immune Responses: The modulation of various cytokines enhances its therapeutic potential in treating conditions like multiple myeloma .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Thalidomide-O-acetamido-C4-acid exhibits several notable physical and chemical properties:

Additional data includes:

  • Boiling Point: Not specified in available literature.
  • Melting Point: Not specified in available literature .
Applications

Scientific Uses

Thalidomide-O-acetamido-C4-acid is primarily utilized in scientific research, particularly in:

  • Cancer Research: Its role as an E3 ligase modulator makes it valuable for developing therapies targeting malignancies like multiple myeloma.
  • Protein Degradation Studies: The compound serves as a building block for creating libraries of PROTACs aimed at specific protein targets.
  • Immunological Studies: Its effects on cytokine modulation are explored for potential therapeutic applications in autoimmune diseases .
Historical Context and Evolution of Thalidomide Derivatives

Origins of Thalidomide Analog Development: From Sedative to Targeted Therapy

Thalidomide (α-(N-phthalimido)glutarimide) was first synthesized in 1953 by CIBA and commercially launched in 1956 by Chemie Grünenthal as a non-barbiturate sedative. Marketed under names like Contergan (Germany) and Distaval (UK), its perceived safety profile—deemed "virtually impossible" to lethally overdose in animal models—led to over-the-counter availability in 46 countries without prescription requirements [1] [7] [10]. Initial pharmacological characterization revealed a racemic structure with rapid chiral interconversion between R-(+) and S-(-) enantiomers under physiological conditions, where the R-form correlated with sedative effects while the S-form was later implicated in teratogenicity [10].

The compound’s structural simplicity—a bifunctionalized glutarimide core—belied complex bioactivity. Early modifications focused on improving stability and solubility through side chain alterations or ring substitutions. However, development stagnated after 1961 when thalidomide was linked to catastrophic birth defects (phocomelia, neural tube defects) in >10,000 infants following prenatal exposure [1] [7]. The disaster triggered seismic shifts in drug regulation, including the 1968 Medicines Act (UK) mandating rigorous teratogenicity testing and the FDA’s establishment of modern pharmacovigilance protocols [1] [10]. Crucially, rodent models had failed to predict human teratogenicity due to species-specific metabolic differences—a limitation that would later complicate analog development [7] [10].

Table 1: Key Thalidomide Derivatives and Their Initial Indications

CompoundStructural ModificationPrimary Initial Use
ThalidomideParent compoundSedative/anti-emetic
LenalidomideAmino substitution at C4, removal of carbonylMyelodysplastic syndromes
PomalidomideAmino-substituted isoindolinoneMultiple myeloma
Thalidomide-O-acetamido-C4-acidAcetamide-C4 linker extensionPROTAC conjugation scaffold

Paradigm Shift in Pharmacological Repurposing: Anti-Angiogenic and Immunomodulatory Rediscovery

Thalidomide’s therapeutic rehabilitation began in 1964 when Israeli physician Jacob Sheskin serendipitously administered it to a leprosy patient with erythema nodosum leprosum (ENL). Rapid symptom resolution led to WHO-sponsored clinical trials confirming efficacy in 1967 [1] [8]. Mechanistic studies revealed unprecedented immunomodulatory actions: selective inhibition of TNF-α production via enhanced mRNA degradation, suppression of NF-κB activation, and T-helper cell polarization toward Th2 cytokine production (IL-4, IL-5) [5] [10].

The critical breakthrough came in 1994 when D'Amato et al. demonstrated thalidomide’s potent anti-angiogenic activity in rabbit cornea models. At 50–100 mg/kg doses, it inhibited >50% of bFGF-induced neovascularization—effects later traced to disrupted VEGF/VEGFR signaling and ceramide-sphingosine-1-phosphate pathway modulation [5] [10]. This dual immunomodulatory/anti-angiogenic profile ignited oncology interest. In 1999, Singhal et al. reported 32% response rates in refractory multiple myeloma, leading to FDA approval in 2006 [10]. During this renaissance, chemists synthesized analogs like lenalidomide (4-amino-glutarimide) and pomalidomide (deoxyaminoglutarimide) with enhanced TNF-α suppression and reduced neurotoxicity [5] [8].

Emergence of Cereblon (CRBN)-Targeting Ligands in Molecular Design

The 2010 discovery of cereblon (CRBN) as thalidomide’s primary target revolutionized rational analog design. Using ferrite glycidyl methacrylate (FG) bead affinity purification, Ito et al. isolated CRBN—a substrate receptor of the CRL4 ubiquitin ligase complex—as the direct binding partner of thalidomide [2] [8]. Structural studies revealed that thalidomide and its analogs act as "molecular glues," altering CRBN’s conformation to recruit non-physiological neosubstrates:

  • Teratogenicity: Ligand-bound CRBN degrades SALL4 transcription factor → limb malformations
  • Therapeutic effects: Recruitment of Ikaros/Aiolos (IKZF1/3) in myeloma → proteasomal degradation [2] [8] [9]

This mechanistic understanding enabled structure-guided design of CRBN ligands. The thalidomide scaffold’s glutarimide ring was identified as the CRBN-binding pharmacophore, with C4 modifications tolerated without disrupting binding. Derivatives like Thalidomide-O-acetamido-C4-acid exploited this flexibility, appending carboxyl-terminated alkyl linkers at C4 for bifunctional molecule conjugation [3] [6] [9].

Table 2: Evolution of CRBN-Targeting Ligand Design

Compound ClassBinding Affinity (IC₅₀)Key Structural FeaturesApplication
Glutarimides (e.g., Thalidomide)2–5 µMPhthalimide/glutarimide ringsMolecular glues
4-Amino-glutarimides (e.g., Lenalidomide)0.5–1 µMC4 amino group → H-bond enhancementIMiDs for hematologic cancers
C4-Linker-Modified (e.g., Thalidomide-O-acetamido-C4-acid)<0.3 µMAcetamido-C4-acid linker → PROTAC conjugationTargeted protein degradation
Phenyl-substituted isoindolinones~0.2 µMNon-glutarimide scaffolds → reduced off-target degradationSelective degraders

Recent innovations include isoindolinone/benzimidazole-based ligands (e.g., YJ1b, IC₅₀=0.206 µM) that avoid IMiD-like neosubstrate recruitment by forming salt bridges with CRBN’s Glu377 residue [3] [6]. Thalidomide-O-acetamido-C4-acid exemplifies this evolution—its C4 linker enables modular assembly of proteolysis-targeting chimeras (PROTACs) while maintaining sub-micromolar CRBN affinity [3] [9]. Structural biology advances, including engineered CRBNmidi constructs (TBD-Lon domains), now facilitate high-resolution ternary complex analysis for rational degrader optimization [9].

Properties

Product Name

Thalidomide-O-acetamido-C4-acid

IUPAC Name

5-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]pentanoic acid

Molecular Formula

C20H21N3O8

Molecular Weight

431.4 g/mol

InChI

InChI=1S/C20H21N3O8/c24-14-8-7-12(18(28)22-14)23-19(29)11-4-3-5-13(17(11)20(23)30)31-10-15(25)21-9-2-1-6-16(26)27/h3-5,12H,1-2,6-10H2,(H,21,25)(H,26,27)(H,22,24,28)

InChI Key

KRHAOYHSNMOHJX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.